ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate
Description
The compound ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate (hereafter referred to as the "target compound") features a trifluoromethyl group, an ethyl ester, a 4-hydroxyphenylamino substituent, and a 4-methoxyphenyl carbonyl moiety. Its molecular formula, inferred from analogous structures, is likely C₂₀H₂₀F₃N₂O₄, with a molecular weight of approximately 416.38 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the aromatic substituents (4-hydroxyphenyl and 4-methoxyphenyl) may facilitate interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C19H19F3N2O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-hydroxyanilino)-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H19F3N2O5/c1-3-29-17(27)18(19(20,21)22,23-13-6-8-14(25)9-7-13)24-16(26)12-4-10-15(28-2)11-5-12/h4-11,23,25H,3H2,1-2H3,(H,24,26) |
InChI Key |
SLCOAEIZJYZGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)O)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 3-amino-4,4,4-trifluorocrotonate with 4-hydroxyaniline and 4-methoxybenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while nucleophilic substitution can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer activity. Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For example:
- Case Study 1 : A study evaluated the antiproliferative activity of synthesized derivatives against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The results showed that several compounds derived from the parent structure exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong inhibitory effects on cell proliferation .
Synthesis and Derivatives
The synthesis of ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory setting. The synthesis often involves:
- Coupling Reactions : The formation of the compound typically involves coupling a trifluoromethylated alanine derivative with appropriate aromatic amines.
- Functional Group Modifications : Alterations to the hydroxyl and methoxy groups can lead to derivatives with enhanced biological activity.
Data Table: Anticancer Activity of Derivatives
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Trifluoroalaninate Derivatives
Key Compounds:
3,3,3-Trifluoro-2-(((4-methoxyphenyl)amino)methyl)-N-(1-methyl-1H-indol-5-yl)propanamide (C₂₄H₂₃F₃N₃O₃) Structural Differences: Replaces the ethyl ester with a 1-methylindolyl amide and adds a methylene spacer between the amino and methoxyphenyl groups. Impact: Increased molecular weight (458.17 g/mol) and hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound. Synthesized via palladium-catalyzed carbonylation (78% yield) .
Methyl N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-(indol-3-yl)alaninate (C₂₀H₁₇F₃N₂O₄) Structural Differences: Substitutes the 4-hydroxyphenylamino group with an indolyl moiety and uses a benzyloxy carbonyl (Cbz) protecting group. Molecular weight: 406.36 g/mol .
Table 1: Comparison of Trifluoroalaninate Derivatives
Aromatic Amine and Carbonyl Variants
Key Compounds:
2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) Structural Differences: Replaces the trifluoroalaninate backbone with a cyanoacrylamide scaffold. Functional Impact: Exhibits IR absorption bands at 3406 cm⁻¹ (hydroxyl), 3353 cm⁻¹ (amino), and 1675 cm⁻¹ (carbonyl), similar to the target compound.
N-(3-Hydroxyphenyl)Retinamide (3HPR) Structural Differences: Features a retinoid backbone with a 3-hydroxyphenylamide group. Biological Impact: Demonstrates superior growth inhibition in bladder cancer cells compared to analogues with 4-hydroxyphenyl or methoxyphenyl groups, highlighting the importance of substitution position on bioactivity .
Ester Group Variations
Key Compounds:
Ethyl 2-(((Benzyloxy)carbonyl)Amino)-3-(4-Hydroxyphenyl)Propanoate (CAS 16679-94-0) Structural Differences: Uses a benzyloxy carbonyl (Cbz) protecting group instead of the 4-methoxyphenyl carbonyl. Impact: The Cbz group is labile under hydrogenolysis, offering orthogonal deprotection strategies compared to the stable 4-methoxy group in the target compound .
Biological Activity
Ethyl 3,3,3-trifluoro-2-[(4-hydroxyphenyl)amino]-N-[(4-methoxyphenyl)carbonyl]alaninate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound’s IUPAC name is this compound. It has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₃N₂O₄ |
| Molecular Weight | 303.27 g/mol |
| CAS Number | 182756-60-1 |
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Antioxidant Activity : Compounds containing hydroxyphenyl groups often demonstrate significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anticancer Properties : Some derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.
Case Studies and Research Findings
- Antitumor Activity : A study conducted by Li et al. evaluated the anticancer potential of related compounds on various cancer cell lines, revealing IC50 values as low as 0.01 µM for certain derivatives against MCF-7 cells. These compounds exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways .
- Antioxidant Capacity : A comparative analysis of several hydroxyphenyl-containing compounds demonstrated that those with trifluoromethyl substitutions had enhanced radical scavenging abilities, attributed to their electron-withdrawing effects that stabilize free radicals .
- Pharmacokinetics : Pharmacokinetic studies indicated that the bioavailability of this compound was significantly influenced by its structural properties, impacting its absorption and metabolism in vivo .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant radical scavenging | |
| Anticancer | IC50 = 0.01 µM (MCF-7 cells) | |
| Enzyme Inhibition | Specific enzyme targets |
Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Ethyl 3,3,3-trifluoro-2-(4-hydroxyphenyl)alaninate | 0.01 | Anticancer |
| Ethyl 3-(4-hydroxyphenyl)propanoate | 0.20 | Antioxidant |
| Ethyl 3,3,3-trifluoro-2-hydroxypropanoate | 0.15 | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
